tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate

Catalog No.
S13512401
CAS No.
M.F
C20H22N2O2
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-car...

Product Name

tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate

IUPAC Name

tert-butyl 4-[amino(phenyl)methyl]indole-1-carboxylate

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H22N2O2/c1-20(2,3)24-19(23)22-13-12-15-16(10-7-11-17(15)22)18(21)14-8-5-4-6-9-14/h4-13,18H,21H2,1-3H3

InChI Key

DJGXLJIGMKIIGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)C(C3=CC=CC=C3)N

tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate is a complex organic compound featuring an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. The compound is characterized by the presence of a tert-butyl group, an amino group attached to a phenyl ring, and a carboxylate functionality. Its molecular formula is C₁₅H₁₈N₂O₂, and it has a molecular weight of approximately 278.32 g/mol.

This compound has garnered interest due to its potential biological activities and applications in pharmaceuticals, particularly in the development of therapeutic agents targeting various diseases.

The chemical reactivity of tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate can be attributed to its functional groups:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Ester Hydrolysis: The carboxylate can undergo hydrolysis in the presence of water or acids to yield the corresponding carboxylic acid.
  • Amination Reactions: The compound can participate in various amination reactions to introduce different substituents on the nitrogen atom.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.

Research indicates that tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate exhibits promising biological activities. Its derivatives have been shown to modulate immune responses by influencing T helper cell functions, potentially impacting interleukin-4 production . Additionally, compounds in this class may possess anti-inflammatory and anticancer properties, making them suitable candidates for further pharmacological studies.

The synthesis of tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate typically involves several key steps:

  • Formation of Indole Derivative: Starting from appropriate precursors, indole derivatives can be synthesized through cyclization reactions involving amines and carboxylic acids.
  • N-Substitution: The amino group can be introduced via nucleophilic substitution reactions using phenyl halides or other electrophilic species.
  • Carboxylation: The introduction of the carboxylate group can be achieved using carbon dioxide or carbon monoxide under specific conditions, often in the presence of bases like potassium tert-butoxide .

These methods allow for the efficient production of the compound while enabling further modifications as needed.

tert-Butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for immune modulation and cancer therapy.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate focus on its binding affinity and efficacy against various biological targets. These studies are essential for understanding how the compound interacts at the molecular level with proteins involved in disease pathways. Preliminary data suggest that it may effectively modulate receptor activity or enzyme functions related to inflammatory responses .

Several compounds share structural similarities with tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
tert-Butyl 6-amino-1H-indole-1-carboxylate219508-62-00.94
tert-Butyl 5-hydroxymethyl-1H-indole-1-carboxylate279255-90-20.94
tert-Butyl 5-cyano-1H-indole-1-carboxylate475102-10-40.89
tert-Butyl (4-amino(phenyl))(methyl)carbamate1092522-02-50.84
tert-Butyl (3-(dimethylamino)phenyl)carbamate1160436-95-20.83

These compounds exhibit similar structural motifs but differ in their functional groups and biological activities, highlighting the uniqueness of tert-butyl 4-(amino(phenyl)methyl)-1H-indole-1-carboxylate within this class.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

322.168127949 g/mol

Monoisotopic Mass

322.168127949 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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